![molecular formula C25H19BrN4O2 B3998592 4-[(4-bromophenyl)(5-hydroxy-3-phenyl-1H-pyrazol-4-yl)methyl]-3-phenyl-1H-pyrazol-5-ol](/img/structure/B3998592.png)
4-[(4-bromophenyl)(5-hydroxy-3-phenyl-1H-pyrazol-4-yl)methyl]-3-phenyl-1H-pyrazol-5-ol
Overview
Description
4-[(4-bromophenyl)(5-hydroxy-3-phenyl-1H-pyrazol-4-yl)methyl]-3-phenyl-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse pharmacological activities, including antileishmanial, antimalarial, antioxidant, and anticancer properties . This particular compound is characterized by its unique structure, which includes multiple phenyl and pyrazole rings, as well as a bromophenyl group.
Preparation Methods
The synthesis of 4-[(4-bromophenyl)(5-hydroxy-3-phenyl-1H-pyrazol-4-yl)methyl]-3-phenyl-1H-pyrazol-5-ol typically involves multi-step reactions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate . The reaction is carried out at room temperature, and the product is isolated by simple filtration. The structures of the synthesized compounds are confirmed using techniques like FTIR and NMR spectroscopy .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
4-[(4-bromophenyl)(5-hydroxy-3-phenyl-1H-pyrazol-4-yl)methyl]-3-phenyl-1H-pyrazol-5-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antileishmanial and antimalarial agent . Additionally, its antioxidant and anticancer properties make it a valuable compound for pharmaceutical research . The compound’s ability to inhibit specific enzymes and interact with molecular targets has been studied extensively, providing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)(5-hydroxy-3-phenyl-1H-pyrazol-4-yl)methyl]-3-phenyl-1H-pyrazol-5-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can affect neural transmission and result in various pharmacological effects . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 4-[(4-bromophenyl)(5-hydroxy-3-phenyl-1H-pyrazol-4-yl)methyl]-3-phenyl-1H-pyrazol-5-ol stands out due to its unique combination of phenyl and bromophenyl groups. Similar compounds include 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and hydrazine-coupled pyrazoles . These compounds share some pharmacological properties but differ in their specific structures and activities. For example, hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities, while 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have demonstrated significant antioxidant and anticancer properties .
Properties
IUPAC Name |
4-[(4-bromophenyl)-(3-oxo-5-phenyl-1,2-dihydropyrazol-4-yl)methyl]-5-phenyl-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O2/c26-18-13-11-15(12-14-18)19(20-22(27-29-24(20)31)16-7-3-1-4-8-16)21-23(28-30-25(21)32)17-9-5-2-6-10-17/h1-14,19H,(H2,27,29,31)(H2,28,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCAZUBSDWMIBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C(C3=CC=C(C=C3)Br)C4=C(NNC4=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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